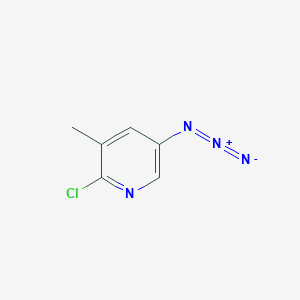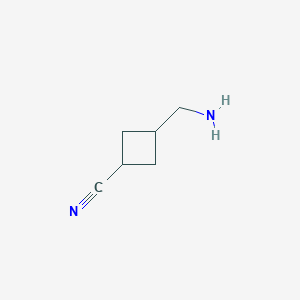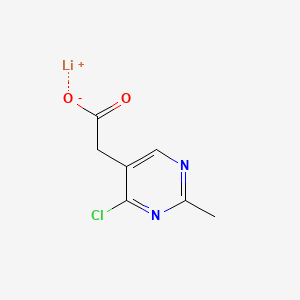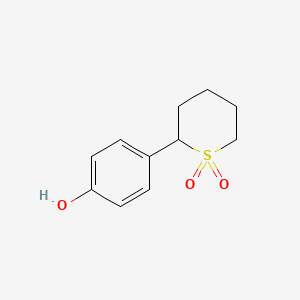![molecular formula C13H12Cl2O2 B15297101 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15297101.png)
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is a compound that belongs to the class of bicyclic hexanes. These compounds are known for their rigid and strained structures, which make them interesting candidates for various applications in synthetic and medicinal chemistry. The presence of the dichlorophenyl group adds to the compound’s unique chemical properties and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be achieved through various methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions typically involve the use of a photochemical reactor and specific wavelengths of light to induce the cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical synthesis method. This requires specialized equipment and careful control of reaction conditions to ensure consistent and high-yield production. The use of continuous flow reactors and advanced photochemical setups can facilitate the large-scale synthesis of this compound .
化学反応の分析
Types of Reactions
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The rigid and strained structure of the bicyclo[2.1.1]hexane core allows for unique binding interactions with enzymes and receptors. The dichlorophenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity .
類似化合物との比較
Similar Compounds
Bicyclo[2.1.1]hexane: A simpler analog without the dichlorophenyl group.
Bicyclo[1.1.1]pentane: Another rigid bicyclic compound with a different ring structure.
1,2-Disubstituted Bicyclo[2.1.1]hexanes: Compounds with different substituents on the bicyclo[2.1.1]hexane core.
Uniqueness
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical properties and reactivity. The combination of the rigid bicyclo[2.1.1]hexane core and the dichlorophenyl group makes this compound a valuable scaffold for various applications in synthetic and medicinal chemistry .
特性
分子式 |
C13H12Cl2O2 |
|---|---|
分子量 |
271.14 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C13H12Cl2O2/c14-10-2-1-8(4-11(10)15)13-5-7(6-13)3-9(13)12(16)17/h1-2,4,7,9H,3,5-6H2,(H,16,17) |
InChIキー |
PTXJXWYIBMUSGY-UHFFFAOYSA-N |
正規SMILES |
C1C2CC(C2)(C1C(=O)O)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B15297021.png)


![1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane](/img/structure/B15297035.png)
![methyl 5-amino-1-[(2,3-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15297041.png)
![3-{5-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B15297049.png)


![9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine](/img/structure/B15297093.png)
![1-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B15297095.png)


![3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride](/img/structure/B15297120.png)

